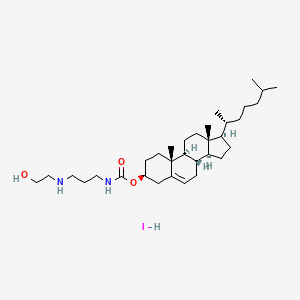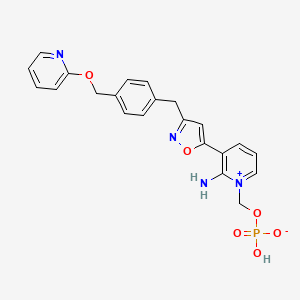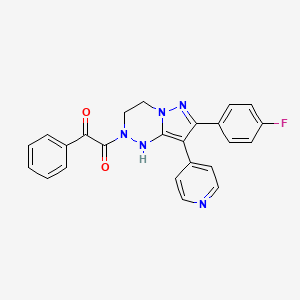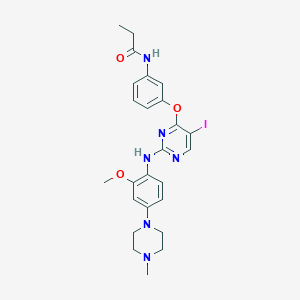
HMPL-523
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Wissenschaftliche Forschungsanwendungen
Application in Lymphoma Treatment
HMPL-523, a selective oral Syk inhibitor, has demonstrated significant potential in the treatment of various subtypes of lymphoma. It has shown strong anti-tumor efficacy in xenograft models of B-cell and T-cell lymphoma. Preliminary results from phase I studies indicate that HMPL-523 has a manageable safety profile and exhibits anti-tumor activity in patients with relapsed or refractory lymphoma. This includes cases of Hodgkin lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and other subtypes. The drug has been evaluated for its safety, tolerability, and efficacy, and the recommended phase 2 dose has been established based on these studies (Strati et al., 2021).
Role in B-cell Receptor Signaling
HMPL-523 plays a crucial role in the inhibition of B-cell receptor (BCR) signaling. BCR signaling is vital in the pathogenesis of lymphomas, particularly non-Hodgkin lymphomas. HMPL-523, by inhibiting spleen tyrosine kinase (SYK), a key component of the BCR signaling pathway, provides a novel therapeutic approach for patients with advanced relapsed, refractory, or resistant lymphoma. The ongoing clinical studies are aimed at evaluating the safety, pharmacokinetics, and preliminary efficacy of HMPL-523 in this context (Lawrence et al., 2020).
In Vitro and In Vivo Anti-Tumor Activities
HMPL-523 has shown promising results in both in vitro and in vivo studies, especially in the context of B-cell lymphoma. The drug effectively inhibits cell viability in B-cell lymphoma cell lines and blocks the phosphorylation of BLNK, a downstream protein of Syk. In vivo, HMPL-523 demonstrates potent anti-tumor activity in B-cell lymphoma xenograft models. This supports the potential of HMPL-523 as a single agent or in combination with other drugs for treating B-cell malignancies like diffuse large B-cell lymphoma (Yang et al., 2016).
Eigenschaften
Produktname |
HMPL-523 |
|---|---|
IUPAC-Name |
Unknown |
SMILES |
Unknown |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HMPL-523; HMPL 523; HMPL523. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)



